5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and piperidine intermediates, followed by their coupling with the pyrimidine core. Key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the piperidine derivative: This involves the sulfonylation of piperidine with 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride.
Coupling with pyrimidine: The final step involves the nucleophilic substitution reaction where the piperidine-oxazole moiety is attached to the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-methyl-1,3-oxazol-5-yl)pyrimidine
- 5-Methoxy-2-(4-methyl-1,3-oxazol-5-yl)pyrimidine
- 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamide
Uniqueness
5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a methoxy-pyrimidine core with a piperidinyl-oxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[4-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C20H22N4O5S/c1-14-23-19(13-28-14)15-3-5-18(6-4-15)30(25,26)24-9-7-16(8-10-24)29-20-21-11-17(27-2)12-22-20/h3-6,11-13,16H,7-10H2,1-2H3 |
InChI Key |
PSCIACAWZHOCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC |
Origin of Product |
United States |
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